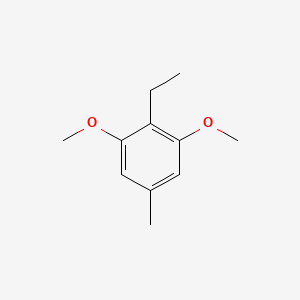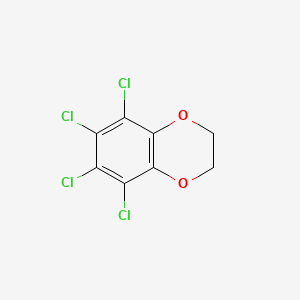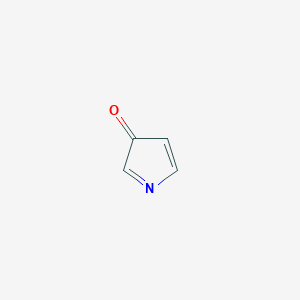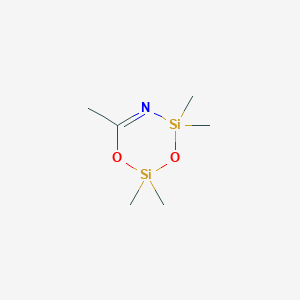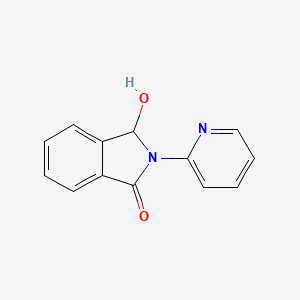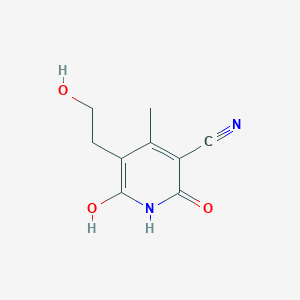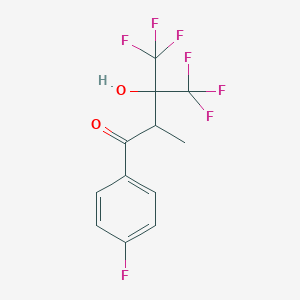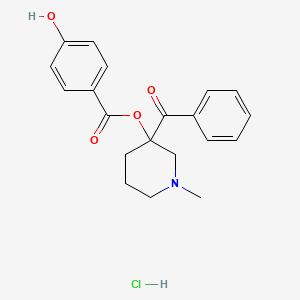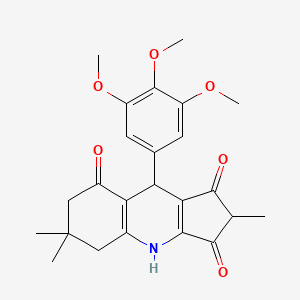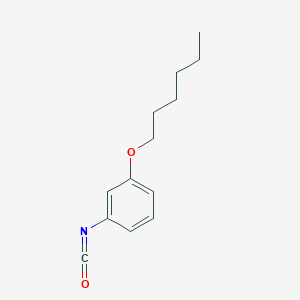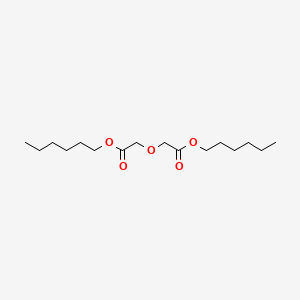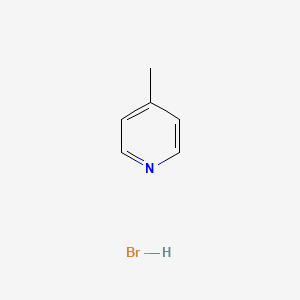
4-Methylpyridine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to pale yellow crystalline solid with the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylpyridine;hydrobromide can be synthesized through the bromination of 4-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, this compound is produced by the bromination of 4-methylpyridine using hydrobromic acid and a suitable brominating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Pyridine N-Oxides: Formed through oxidation reactions.
Methylpyridines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Methylpyridine;hydrobromide is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methylpyridine;hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the synthesis of various derivatives and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a different substitution pattern.
2-(Bromomethyl)pyridine hydrobromide: Another brominated pyridine derivative with different reactivity.
Uniqueness
4-Methylpyridine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
32353-66-5 |
|---|---|
Molekularformel |
C6H8BrN |
Molekulargewicht |
174.04 g/mol |
IUPAC-Name |
4-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H |
InChI-Schlüssel |
RYMDMIBBEDILAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NC=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



